molecular formula C28H21N3O5 B11373445 N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11373445
M. Wt: 479.5 g/mol
InChI Key: REHRXEXVVOHFDK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran moiety, a benzoyl group, an ethoxyphenyl group, and a dihydropyridazine core, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.

    Benzoylation: The benzofuran derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the Dihydropyridazine Core: The dihydropyridazine core is synthesized by reacting hydrazine with an appropriate diketone.

    Coupling Reaction: The final compound is obtained by coupling the benzofuran derivative with the dihydropyridazine core in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and dihydropyridazine moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, anti-cancer, or antimicrobial activities.

Medicine

In medicine, the compound could serve as a lead compound for drug development. Its interactions with biological targets could be studied to design new therapeutic agents.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzofuran and dihydropyridazine moieties might play crucial roles in binding to the target, while the benzoyl and ethoxyphenyl groups could influence the compound’s pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoyl-1-benzofuran-3-yl)-1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide: Lacks the ethoxy group, potentially altering its biological activity.

    N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Contains a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.

Uniqueness

The presence of the ethoxy group in N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C28H21N3O5

Molecular Weight

479.5 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C28H21N3O5/c1-2-35-20-14-12-19(13-15-20)31-17-16-22(32)25(30-31)28(34)29-24-21-10-6-7-11-23(21)36-27(24)26(33)18-8-4-3-5-9-18/h3-17H,2H2,1H3,(H,29,34)

InChI Key

REHRXEXVVOHFDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Origin of Product

United States

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